L-Norvaline-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

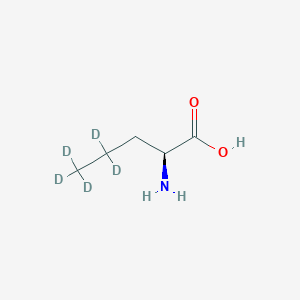

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

122.18 g/mol |

IUPAC Name |

(2S)-2-amino-4,4,5,5,5-pentadeuteriopentanoic acid |

InChI |

InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1D3,2D2 |

InChI Key |

SNDPXSYFESPGGJ-JWUQSEDQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C[C@@H](C(=O)O)N |

Canonical SMILES |

CCCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to L-Norvaline-d5: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of L-Norvaline-d5, a deuterated analog of the non-proteinogenic amino acid L-norvaline. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for a variety of applications, including metabolic research, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry.

Chemical Properties of this compound

This compound is a stable isotope-labeled version of L-norvaline where five hydrogen atoms on the terminal ethyl group have been replaced with deuterium. This isotopic substitution imparts a higher molecular weight, which is crucial for its use as an internal standard in mass spectrometry-based quantification, without significantly altering its chemical reactivity.[1]

Table 1: General and Physical/Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S)-2-Aminopentanoic-4,4,5,5,5-d5 acid | [2] |

| Synonyms | L-Norvaline-4,4,5,5,5-d5, (S)-2-Aminovaleric Acid-d5 | [2] |

| CAS Number | 1202936-50-2 | [1][2] |

| Molecular Formula | C₅H₆D₅NO₂ | [1][2] |

| Molecular Weight | 122.18 g/mol | [1] |

| Appearance | Solid | |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥95% | |

| Solubility | Soluble in water and 3N HCl. | [3] |

| Storage | Store at -20°C. | [4] |

Table 2: Spectroscopic Data for this compound

| Data Type | Key Features |

| ¹H NMR | Data not available in the search results. |

| ¹³C NMR | Data not available in the search results. |

| Mass Spectrometry | Data not available in the search results. |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general synthetic strategy can be inferred from established methods for the synthesis of L-norvaline and general techniques for the deuteration of amino acids.

The synthesis would likely involve a multi-step process starting from a suitable precursor, followed by a deuteration step, and finally, purification. The key challenge lies in the stereoselective introduction of the amino group to ensure the L-configuration and the regioselective introduction of the deuterium atoms.

Proposed Synthetic Pathway

A plausible synthetic route could start from n-valeric acid. This approach involves the bromination of the alpha-carbon, followed by ammonolysis to introduce the amino group. The deuteration of the terminal ethyl group could potentially be achieved through catalytic hydrogen-deuterium exchange on a suitable intermediate or on the final L-norvaline molecule. Subsequent resolution of the racemic mixture would be necessary to obtain the pure L-enantiomer.

Caption: Proposed general synthesis workflow for this compound.

Key Experimental Considerations

-

α-Bromination of n-Valeric Acid: This reaction is typically carried out using bromine in the presence of a catalyst such as phosphorus tribromide (Hell-Volhard-Zelinsky reaction). The reaction involves the formation of an acid bromide intermediate, which then undergoes enolization and reaction with bromine.

-

Ammonolysis: The resulting α-bromo-n-valeric acid is then treated with ammonia to substitute the bromine atom with an amino group, yielding DL-norvaline.

-

Deuteration: The introduction of deuterium atoms at the 4 and 5 positions can be achieved through various methods. One common approach is catalytic hydrogen-deuterium exchange.

-

Catalyst: A heterogeneous catalyst such as platinum on carbon (Pt/C) is often used.

-

Deuterium Source: Deuterium gas (D₂) or a deuterated solvent like heavy water (D₂O) can be used as the deuterium source.

-

Conditions: The reaction is typically carried out under pressure and at an elevated temperature. The specific conditions would need to be optimized to achieve high levels of deuteration without causing racemization or degradation of the amino acid.

-

-

Chiral Resolution: Since the ammonolysis step typically results in a racemic mixture of DL-norvaline, a resolution step is necessary to isolate the desired L-enantiomer. This can be achieved through several methods:

-

Enzymatic Resolution: This method utilizes enzymes that selectively act on one enantiomer. For example, D-amino acid oxidase can be used to selectively oxidize the D-enantiomer, which can then be removed.

-

Chemical Resolution: This involves the formation of diastereomeric salts with a chiral resolving agent. The diastereomers can then be separated by fractional crystallization, followed by the removal of the resolving agent to yield the pure enantiomer.

-

-

Purification: The final product, this compound, would be purified using standard techniques such as ion-exchange chromatography followed by recrystallization to ensure high chemical and isotopic purity. The filtrate from the ammonolysis step can be subjected to ion exchange to recover additional product.[5]

Applications in Research and Development

This compound serves as a valuable tool in various research and development areas:

-

Internal Standard: Its primary application is as an internal standard for the quantitative analysis of L-norvaline in biological samples by mass spectrometry (e.g., LC-MS, GC-MS). The known concentration of the deuterated standard allows for accurate quantification of the endogenous, non-labeled analyte.[1]

-

Metabolic Tracer: In metabolic studies, this compound can be used to trace the metabolic fate of L-norvaline in vivo and in vitro. By tracking the incorporation of the deuterium label into various metabolites, researchers can elucidate metabolic pathways and fluxes.

-

Pharmacokinetic Studies: The use of deuterated compounds can sometimes alter the pharmacokinetic properties of a drug.[1] While L-norvaline itself is not typically used as a therapeutic agent, studying the pharmacokinetics of this compound can provide insights into the effects of deuteration on the absorption, distribution, metabolism, and excretion of small molecules.

Signaling Pathways and Logical Relationships

L-Norvaline is known to be an inhibitor of the enzyme arginase. Arginase converts L-arginine to urea and L-ornithine. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine, which is a substrate for nitric oxide synthase (NOS). Increased L-arginine availability can lead to enhanced production of nitric oxide (NO). NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.

Caption: Inhibition of the Arginase pathway by this compound.

Conclusion

This compound is a crucial tool for researchers in various scientific disciplines. Its well-defined chemical properties and the availability of synthetic routes, albeit requiring further specific optimization for this particular isotopologue, enable its application in sensitive and accurate analytical methodologies. A deeper understanding of its synthesis and properties will facilitate its broader use in advancing our knowledge of metabolic processes and in the development of new therapeutic agents. Further research is warranted to establish a detailed, optimized, and readily reproducible synthesis protocol for this compound to enhance its accessibility to the scientific community.

References

A Technical Guide to the Structural Analysis of Deuterium-Labeled L-Norvaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of deuterium-labeled L-Norvaline, a non-proteinogenic amino acid of significant interest in biomedical research. L-Norvaline, an isomer of valine, is recognized for its role as an arginase inhibitor, which has implications for nitric oxide (NO) production and potential therapeutic applications in conditions such as Alzheimer's disease.[1][2][3] Deuterium labeling of L-Norvaline offers a powerful tool for detailed structural and metabolic studies, enabling researchers to trace its metabolic fate and elucidate its mechanism of action at a molecular level.

This document outlines the key analytical techniques employed for the structural characterization of deuterium-labeled L-Norvaline, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. Detailed experimental protocols, data presentation in tabular format, and visualizations of relevant pathways and workflows are provided to support researchers in their study of this important molecule.

Data Presentation: Structural and Spectroscopic Properties

Quantitative data for unlabeled and deuterated L-Norvaline are summarized below. It is important to note that while extensive data exists for unlabeled L-Norvaline, specific experimental data for various deuterated isotopologues may not be exhaustively published. The following tables provide known data and predicted values for commonly used deuterated forms, such as L-Norvaline-d5.[4]

Table 1: Physicochemical Properties of L-Norvaline

| Property | Value | Reference |

| Molecular Formula | C5H11NO2 | [5] |

| Molecular Weight | 117.15 g/mol | [6] |

| IUPAC Name | (2S)-2-aminopentanoic acid | [6] |

| pKa (Acidic) | 2.71 | [5] |

| pKa (Basic) | 9.53 | [5] |

Table 2: Predicted Mass Spectrometry Data for L-Norvaline and Deuterated Analogs

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Predicted [M+H]+ (m/z) |

| L-Norvaline | C5H11NO2 | 117.07898 | 118.0863 |

| This compound | C5H6D5NO2 | 122.1103 | 123.1176 |

| L-Norvaline-d7 | C5H4D7NO2 | 124.1228 | 125.1301 |

Note: Predicted values are calculated based on the replacement of hydrogen with deuterium.

Table 3: Representative ¹H NMR Chemical Shifts for L-Norvaline

| Proton | Chemical Shift (ppm) in D₂O |

| Hα | ~3.6 |

| Hβ | ~1.7 |

| Hγ | ~1.4 |

| Hδ (CH₃) | ~0.9 |

Note: Chemical shifts are approximate and can vary based on solvent and pH. In deuterium-labeled L-Norvaline, the corresponding proton signals would be absent or significantly reduced.

Experimental Protocols

Detailed methodologies for the synthesis and structural analysis of deuterium-labeled L-Norvaline are presented below. These protocols are based on established techniques for the deuteration and analysis of amino acids.[7][8]

Synthesis of Deuterium-Labeled L-Norvaline

The synthesis of deuterium-labeled L-Norvaline can be achieved through several methods, including acid-catalyzed exchange reactions in heavy water (D₂O).

Protocol: Pd/C-Catalyzed H-D Exchange [8]

-

Preparation: In a reaction vessel, combine L-Norvaline, 10% Palladium on carbon (Pd/C) catalyst, and aluminum powder.

-

Deuterium Source: Add heavy water (D₂O) to the mixture. The reaction between aluminum and D₂O will generate deuterium gas in situ.

-

Reaction Conditions: The reaction mixture is typically sonicated and then heated under microwave irradiation to facilitate the H-D exchange.

-

Purification: After the reaction is complete, the catalyst is removed by filtration. The resulting solution is then lyophilized to obtain the deuterated L-Norvaline. The product can be further purified by recrystallization or chromatography.

NMR Spectroscopy

NMR spectroscopy is a primary technique for confirming the position and extent of deuterium incorporation.[9][10][11]

Protocol: ¹H and ²H NMR Analysis [7]

-

Sample Preparation: Dissolve a small amount of the deuterated L-Norvaline in a suitable deuterated solvent (e.g., D₂O or DMSO-d6).

-

¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. The disappearance or significant reduction in the intensity of specific proton signals will confirm the sites of deuteration.

-

²H NMR Spectroscopy: Acquire a ²H NMR spectrum. The presence of signals in the ²H spectrum will directly show the locations of the deuterium atoms.

-

Data Analysis: Integrate the signals in both spectra to determine the percentage of deuterium incorporation at each position.

Mass Spectrometry

Mass spectrometry is used to confirm the overall level of deuteration by analyzing the mass-to-charge ratio (m/z) of the molecule.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the deuterated L-Norvaline in a suitable solvent system, such as water/acetonitrile with a small amount of formic acid.

-

Infusion: Infuse the sample directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Data Analysis: Compare the m/z value of the deuterated sample to that of unlabeled L-Norvaline to confirm the mass shift corresponding to the number of incorporated deuterium atoms.

X-ray Crystallography

X-ray crystallography can provide the precise three-dimensional structure of deuterium-labeled L-Norvaline in its solid state.

Protocol: Single Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the deuterated L-Norvaline from a suitable solvent or solvent mixture by slow evaporation or cooling.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[12] Solve the crystal structure using direct methods or Patterson synthesis and refine the atomic positions and thermal parameters. The positions of deuterium atoms can be identified from difference Fourier maps.

Visualizations: Pathways and Workflows

Signaling Pathway of L-Norvaline

L-Norvaline is known to inhibit the arginase enzyme, thereby increasing the bioavailability of L-arginine for nitric oxide synthase (NOS) to produce nitric oxide (NO).[2] This pathway is significant in various physiological processes, including vasodilation and immune response.

Caption: L-Norvaline's inhibitory effect on the Arginase pathway.

Experimental Workflow for Structural Analysis

The following diagram illustrates a typical workflow for the comprehensive structural analysis of deuterium-labeled L-Norvaline.

Caption: Workflow for synthesis and analysis of Deuterium-Labeled L-Norvaline.

Logical Relationship of Analytical Techniques

The three primary analytical techniques provide complementary information for a complete structural elucidation.

Caption: Interrelation of analytical methods for structural analysis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. lifetein.com [lifetein.com]

- 3. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Human Metabolome Database: Showing metabocard for Norvaline (HMDB0013716) [hmdb.ca]

- 6. L-Norvaline | C5H11NO2 | CID 65098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Selective Chemical Deuteration of Aromatic Amino Acids: A Retrospective | Biological NMR Spectroscopy | Oxford Academic [academic.oup.com]

- 11. 1H NMR studies of deuterated ribonuclease HI selectively labeled with protonated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.iucr.org [journals.iucr.org]

An In-Depth Technical Guide to L-Norvaline-d5: Physicochemical Properties and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Norvaline-d5 is the deuterated form of L-Norvaline, a non-proteinogenic amino acid that has garnered significant interest in biomedical research. Its primary biological activity stems from its role as an inhibitor of the enzyme arginase.[1] By competing with L-arginine for arginase, L-Norvaline effectively increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced production of nitric oxide (NO).[1][2] This mechanism underlies its potential therapeutic applications in conditions associated with endothelial dysfunction and reduced NO levels.

The incorporation of deuterium (d5) into the L-Norvaline molecule makes it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.[3] The mass shift introduced by the deuterium atoms allows for clear differentiation between the analyte (L-Norvaline) and the internal standard, while maintaining nearly identical chemical and chromatographic properties. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its use, and visualizations of its mechanism of action and analytical workflow.

Physicochemical Characteristics

The key physical and chemical properties of this compound are summarized below. Data for the non-deuterated L-Norvaline are also provided for comparison, as specific experimental data for the deuterated form is limited.

| Property | This compound | L-Norvaline |

| Synonyms | (2S)-2-Aminopentanoic-4,4,5,5,5-d5 acid | (S)-2-Aminopentanoic acid, L-2-Aminovaleric acid |

| CAS Number | 1202936-50-2 | 6600-40-4 |

| Molecular Formula | C₅D₅H₆NO₂ | C₅H₁₁NO₂[4] |

| Molecular Weight | ~122.18 g/mol | 117.15 g/mol [4] |

| Appearance | White to off-white solid/powder | White crystalline powder[5] |

| Melting Point | No data available | >300 °C[4][6][7] |

| Boiling Point | No data available | No data available |

| Solubility | No data available | Soluble in water.[8] 48.7 g/L.[9] |

| Storage Temperature | Room Temperature | Store below +30°C. |

Mechanism of Action: Arginase Inhibition

L-Norvaline's primary mechanism of action involves the competitive inhibition of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to ornithine and urea. This inhibition effectively increases the intracellular concentration of L-arginine, making it more available as a substrate for nitric oxide synthase (NOS). NOS, in turn, converts L-arginine into nitric oxide (NO) and L-citrulline. The resulting increase in NO production has various physiological effects, including vasodilation and improved endothelial function.[1][10][11]

Experimental Protocols

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of L-Norvaline and other amino acids in biological matrices such as plasma.[12] The following is a representative protocol for the analysis of amino acids in human plasma.

Objective:

To quantify the concentration of L-Norvaline in human plasma samples using this compound as an internal standard.

Materials:

-

Human plasma samples

-

L-Norvaline analytical standard

-

This compound internal standard

-

Sulfosalicylic acid (30% w/v)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium formate

-

Microcentrifuge tubes

-

LC-MS/MS system with a Hydrophilic Interaction Chromatography (HILIC) column

Methodology:

1. Preparation of Standard and Internal Standard Solutions:

-

Prepare a stock solution of L-Norvaline in water.

-

Prepare a stock solution of this compound in water.

-

From the stock solutions, prepare a series of calibration standards of L-Norvaline at different concentrations.

-

Prepare a working solution of the this compound internal standard at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

-

To a microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.

-

Add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[13]

-

Vortex the mixture for 30 seconds.

-

Incubate the samples at 4°C for 30 minutes.[14]

-

Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[14]

-

Transfer 50 µL of the supernatant to a clean tube.

-

Add 450 µL of the internal standard working solution (prepared in the mobile phase) to the supernatant.[14]

-

Vortex the final mixture before injection into the LC-MS/MS system.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: HILIC column (e.g., for separation of polar compounds like amino acids).

-

Mobile Phase A: Water with formic acid and ammonium formate.

-

Mobile Phase B: Acetonitrile with formic acid.

-

Gradient: A gradient elution is typically used to separate the amino acids.

-

Flow Rate: A typical flow rate for analytical LC is in the range of 0.2-0.6 mL/min.

-

Injection Volume: 4 µL.[14]

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both L-Norvaline and this compound need to be determined and optimized.

-

4. Data Analysis and Quantification:

-

The concentration of L-Norvaline in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations.

-

The concentration of L-Norvaline in the unknown samples is then interpolated from this calibration curve.

Analytical Workflow Visualization

The following diagram illustrates the typical workflow for a bioanalytical method using an internal standard like this compound.

Conclusion

This compound is a crucial tool for researchers in pharmacology, drug metabolism, and clinical diagnostics. Its well-defined physicochemical properties, though not fully characterized independently of its non-deuterated counterpart, are sufficiently similar to allow for its effective use as an internal standard. The provided experimental protocol and workflow diagrams offer a clear guide for its application in quantitative bioanalytical methods. The ability of its parent compound, L-Norvaline, to modulate the arginase-NO pathway continues to make it a subject of intense research, and the use of this compound is indispensable for accurate and reliable quantification in these studies.

References

- 1. Arginase modulates nitric oxide production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. L-Norvaline | 6600-40-4 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 9. L-Norvaline for synthesis | 6600-40-4 [sigmaaldrich.com]

- 10. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitric oxide biosynthesis, nitric oxide synthase inhibitors and arginase competition for L-arginine utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Isotopic Purity and Stability of L-Norvaline-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of L-Norvaline-d5, a critical reagent in biomedical research and pharmaceutical development. This compound serves as a deuterium-labeled internal standard for the accurate quantification of L-Norvaline in various biological matrices using techniques like mass spectrometry.[1][2] Its efficacy is fundamentally dependent on its isotopic enrichment and chemical stability. This document outlines the methodologies for assessing these parameters, presents relevant data, and visualizes the associated workflows and biological pathways.

Isotopic Purity of this compound

Isotopic purity refers to the percentage of the molecule that is appropriately labeled with the heavy isotope (deuterium, in this case) at the specified positions. High isotopic purity is essential to minimize cross-talk between the analytical standard and the endogenous analyte, ensuring accurate quantification. This compound is specifically L-2-Aminopentanoic-4,4,5,5,5-d5 acid, meaning five deuterium atoms replace hydrogen atoms on the terminal carbons.[3]

Quantitative Data on Isotopic Purity

While specific batch-to-batch isotopic purity is provided on the Certificate of Analysis by the manufacturer, typical specifications for high-quality deuterated standards are presented below. These values are critical for establishing analytical confidence.

| Parameter | Typical Specification | Analytical Method |

| Isotopic Enrichment | ≥ 98% | Mass Spectrometry (MS) |

| Chemical Purity | ≥ 98% | HPLC, LC-MS |

| d0 Isotope Contribution | < 0.5% | Mass Spectrometry (MS) |

Experimental Protocol for Isotopic Purity Assessment by Mass Spectrometry

The determination of isotopic purity is primarily conducted using high-resolution mass spectrometry. This protocol outlines a general procedure.

Objective: To determine the isotopic enrichment of this compound and quantify the presence of unlabeled (d0) species.

Materials:

-

This compound sample

-

L-Norvaline (unlabeled standard)

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

LC system (for sample introduction)

-

Methanol/Water (LC-MS grade) with 0.1% Formic Acid

Methodology:

-

Sample Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 Methanol:Water with 0.1% formic acid. Prepare a separate standard of unlabeled L-Norvaline.

-

Mass Spectrometer Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

-

Direct Infusion or LC-MS Analysis:

-

Direct Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

LC-MS: Inject the sample onto an LC system (a C18 or HILIC column is suitable) with an isocratic mobile phase to separate the analyte from any potential impurities before it enters the mass spectrometer.[4]

-

-

Data Acquisition: Acquire full scan mass spectra in positive ion mode, focusing on the m/z range corresponding to L-Norvaline (unlabeled, C5H11NO2, MW: 117.15) and this compound (C5D5H6NO2, MW: 122.18). The expected [M+H]+ ion for the d0 species is ~118.1, and for the d5 species is ~123.1.

-

Data Analysis:

-

Integrate the peak areas for the monoisotopic peaks of both the d5-labeled and d0-unlabeled species.

-

Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(d5) / (Area(d5) + Area(d4) + ... + Area(d0))] x 100

-

The d0 contribution is calculated as: d0 Contribution (%) = [Area(d0) / Area(d5)] x 100

-

Visualization of Purity Assessment Workflow

The following diagram illustrates the general workflow for determining the isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Assessment of this compound.

Chemical Stability of this compound

The chemical stability of an isotopic standard is its ability to resist degradation under various environmental conditions over time. Deuterium labeling does not significantly alter the chemical stability of a molecule compared to its unlabeled counterpart.[1] Therefore, stability data for L-Norvaline can largely be extrapolated to this compound.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of the compound. The following table summarizes recommended storage conditions from various sources. For this compound, it is always best to follow the specific conditions provided on the Certificate of Analysis.[1]

| Form | Temperature | Duration | Source |

| Solid (Neat) | Room Temperature | 3 years | [5] |

| Solid (Neat) | -20°C | ≥ 4 years | [6] |

| In Solvent | -20°C | 1 year | [5] |

| In Solvent | -80°C | 2 years | [5] |

Experimental Protocol for Stability and Forced Degradation Study

A forced degradation study is performed to identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods.

Objective: To assess the stability of this compound under stress conditions (acid, base, oxidation, heat, light).

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

LC-MS/MS system

-

Photostability chamber

-

Oven

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent like methanol or water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidation: Mix stock solution with 3% H2O2 and store at room temperature for 24 hours.

-

Thermal Stress: Store the solid compound and the stock solution in an oven at 70°C for 48 hours.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 1 µg/mL) for analysis.

-

LC-MS/MS Analysis: Analyze the stressed samples alongside a control sample (unstressed) using a validated, stability-indicating LC-MS/MS method. The method should be capable of separating the parent this compound peak from all potential degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. Identify the mass of any significant degradation products to propose a degradation pathway.

Visualization of Stability Study Workflow

The diagram below outlines the key steps in a forced degradation study.

Caption: Workflow for a Forced Degradation (Stability) Study.

Biological Context: L-Norvaline as an Arginase Inhibitor

While this guide focuses on the chemical properties of this compound, its utility is derived from the biological role of L-Norvaline. It is a known inhibitor of the arginase enzyme.[5][6] Arginase converts L-arginine to urea and L-ornithine, thereby limiting the substrate available for nitric oxide synthase (NOS) to produce nitric oxide (NO). By inhibiting arginase, L-Norvaline can increase L-arginine bioavailability for NO production, a pathway relevant in cardiovascular and neurological research.

Visualization of L-Norvaline's Mechanism of Action

The following diagram illustrates the inhibition of arginase by L-Norvaline within the urea cycle, leading to increased substrate for nitric oxide synthesis.

Caption: L-Norvaline inhibits the Arginase enzyme, shunting L-Arginine toward NO production.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. L-2-Aminopentanoic-4,4,5,5,5-d5 Acid | LGC Standards [lgcstandards.com]

- 4. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

L-Norvaline-d5 as a Tool in Metabolic Pathway Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Norvaline, a non-proteinogenic amino acid and a known inhibitor of the enzyme arginase, has garnered significant interest in biomedical research for its potential therapeutic effects. Its stable isotope-labeled counterpart, L-Norvaline-d5, serves as a critical tool in metabolic studies. While its predominant application is as an internal standard for precise quantification in mass spectrometry-based metabolomics, its potential as a metabolic tracer remains an area of exploratory interest. This technical guide provides a comprehensive overview of the established use of this compound as an internal standard, details the signaling pathways influenced by L-Norvaline, and explores its hypothetical application as a tracer for elucidating metabolic pathways. Detailed experimental protocols, data presentation formats, and pathway visualizations are provided to facilitate its practical implementation in a research setting.

Introduction to L-Norvaline and this compound

L-Norvaline is an isomer of the branched-chain amino acid valine and is recognized for its biological activity, primarily as a competitive inhibitor of arginase.[1][2][3] This inhibition has significant downstream effects, including the modulation of nitric oxide (NO) production, which plays a crucial role in vasodilation and other physiological processes.[2][4]

This compound is a stable isotope-labeled form of L-Norvaline where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry, as it is chemically identical to its unlabeled counterpart but can be distinguished by its higher mass.[5] In metabolic research, its primary and well-established role is that of an internal standard to ensure high accuracy and precision in quantitative analyses.[5][6][7]

This compound as an Internal Standard for Quantitative Analysis

The most robust application of this compound in metabolic studies is its use as an internal standard. Internal standards are essential for correcting analytical variability that can be introduced during sample preparation, chromatography, and mass spectrometric detection.[5][7][8]

Principle

A known amount of this compound is added to a biological sample at the beginning of the experimental workflow.[9] Since this compound has nearly identical physicochemical properties to its endogenous, unlabeled counterpart (and other similar amino acids), it experiences the same losses during sample extraction and the same ionization efficiency in the mass spectrometer.[5][7] By comparing the signal intensity of the target analyte to the known concentration of the internal standard, a precise quantification of the analyte can be achieved.

Generalized Experimental Protocol for Quantitative Analysis using this compound as an Internal Standard

Objective: To accurately quantify a target analyte (e.g., an amino acid) in a biological sample.

Materials:

-

Biological sample (e.g., plasma, cell lysate, tissue homogenate)

-

This compound solution of a known concentration

-

Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

To a 100 µL aliquot of the sample, add a precise volume of the this compound internal standard solution. The concentration of the internal standard should be chosen to be within the linear range of the assay and comparable to the expected concentration of the analyte.[10]

-

Add a protein precipitation solvent (e.g., 400 µL of ice-cold methanol) to the sample.[11]

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate at -20°C for 20 minutes to facilitate protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Employ a suitable chromatographic method (e.g., reversed-phase or HILIC) to separate the analyte from other components in the matrix.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, with specific transitions for both the analyte and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of the analyte in the sample by comparing its peak area ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

Data Presentation: Example Quantitative Data

The following tables illustrate how quantitative data generated using this compound as an internal standard can be presented.

Table 1: Calibration Curve for Analyte X

| Analyte X Concentration (µM) | Peak Area Ratio (Analyte X / this compound) |

| 1 | 0.052 |

| 5 | 0.255 |

| 10 | 0.510 |

| 25 | 1.275 |

| 50 | 2.550 |

| 100 | 5.100 |

Table 2: Quantification of Analyte X in Plasma Samples

| Sample ID | Peak Area Ratio (Analyte X / this compound) | Calculated Concentration (µM) |

| Control 1 | 0.867 | 17.0 |

| Control 2 | 0.923 | 18.1 |

| Treated 1 | 1.530 | 30.0 |

| Treated 2 | 1.683 | 33.0 |

Visualization: Workflow for Quantitative Analysis

References

- 1. youtube.com [youtube.com]

- 2. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iroatech.com [iroatech.com]

- 6. iroatech.com [iroatech.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

Investigating L-Norvaline-d5 in Bacterial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of L-Norvaline and the application of its deuterated isotopologue, L-Norvaline-d5, in the study of bacterial metabolism. The document outlines the mechanism of action of L-Norvaline, its impact on key metabolic pathways, and detailed experimental protocols for its investigation using advanced analytical techniques.

Introduction: L-Norvaline as a Modulator of Bacterial Metabolism

L-Norvaline, a non-proteinogenic amino acid and an isomer of valine, has garnered significant interest for its antimicrobial properties.[1] Its primary mechanism of action in many biological systems is the inhibition of arginase, an enzyme that plays a crucial role in the urea cycle by hydrolyzing L-arginine to L-ornithine and urea.[2][3][4] By competitively inhibiting arginase, L-Norvaline effectively increases the bioavailability of L-arginine.[3][4] This has profound implications for bacterial physiology, particularly in the context of nitric oxide (NO) synthesis and branched-chain amino acid pathways.[2][]

In bacteria, the L-arginine pool is a critical node in metabolism, influencing not only protein synthesis but also pathways that contribute to survival and virulence. Some bacteria utilize the arginine deiminase (ADI) pathway to generate ATP, especially under anaerobic conditions.[6] Furthermore, bacterial nitric oxide synthases (bNOS) utilize L-arginine to produce NO, a signaling molecule that can protect bacteria from oxidative stress and a broad spectrum of antibiotics.[7]

Given the importance of these pathways, the ability of L-Norvaline to modulate L-arginine availability makes it a compelling subject for antimicrobial research. To accurately study its effects, stable isotope-labeled compounds such as this compound are indispensable tools for quantitative analysis.

The Role of this compound in Quantitative Metabolomics

This compound is a deuterated form of L-Norvaline, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based metabolomics. In such studies, a known amount of this compound is added to biological samples. Since this compound is chemically identical to L-Norvaline but has a different mass, it can be distinguished by the mass spectrometer. This allows for precise quantification of the endogenous L-Norvaline by correcting for variations in sample preparation and instrument response. While not directly used for tracing metabolic fate in the same way as 13C or 15N labels, its use as an internal standard is critical for obtaining accurate quantitative data on the uptake and impact of L-Norvaline.

Key Bacterial Metabolic Pathways Affected by L-Norvaline

The primary impact of L-Norvaline on bacterial metabolism stems from its inhibition of arginase, which directly and indirectly influences several interconnected pathways.

Arginine Metabolism and Nitric Oxide Synthesis

In many bacteria, L-arginine is a substrate for both arginase and nitric oxide synthase (NOS).[8] Arginase converts L-arginine to L-ornithine and urea, while NOS produces nitric oxide (NO) and L-citrulline.[7] NO plays a protective role in bacteria against oxidative stress and various antibiotics.[7] By inhibiting arginase, L-Norvaline is hypothesized to increase the intracellular pool of L-arginine available for NOS, potentially enhancing the bacteria's stress resistance mechanisms. Conversely, in pathogenic bacteria that use arginase to evade the host's NO-mediated immune response, L-Norvaline could potentiate the host's antimicrobial defenses.[6]

Branched-Chain Amino Acid Biosynthesis

L-Norvaline is structurally similar to branched-chain amino acids like leucine and valine. In some bacteria, such as E. coli, norvaline can be produced as a byproduct of the branched-chain amino acid biosynthetic pathway, particularly under conditions of metabolic overflow.[] Due to its structural similarity, L-Norvaline can interfere with enzymes in this pathway, potentially leading to toxic effects or incorporation into proteins in place of leucine, which could result in dysfunctional enzymes and cellular stress.[]

Experimental Protocols

This section provides detailed methodologies for investigating the effects of L-Norvaline on bacterial metabolism using this compound as an internal standard for quantitative analysis.

Bacterial Culture and Treatment

-

Bacterial Strain and Growth Conditions:

-

Select a suitable bacterial strain (e.g., Pseudomonas aeruginosa, Escherichia coli).

-

Grow the bacteria in a defined minimal medium to ensure control over the nutrient composition.

-

Culture the bacteria at the optimal temperature and aeration for the chosen strain (e.g., 37°C with shaking at 200 rpm).

-

-

L-Norvaline Treatment:

-

Prepare a stock solution of L-Norvaline in sterile water or an appropriate solvent.

-

In the mid-exponential growth phase (e.g., OD600 of 0.4-0.6), add L-Norvaline to the bacterial cultures at various concentrations (e.g., 0, 50, 100, 250 µM).

-

Include a vehicle control (solvent only) for comparison.

-

Incubate the treated cultures for a defined period (e.g., 1-4 hours).

-

Metabolite Extraction and Sample Preparation

-

Quenching of Metabolism:

-

Rapidly cool the bacterial cultures to halt metabolic activity. A common method is to plunge the culture into a cold quenching solution (e.g., 60% methanol at -40°C).

-

This step is crucial to prevent changes in metabolite levels during sample processing.

-

-

Cell Lysis and Metabolite Extraction:

-

Harvest the bacterial cells by centrifugation at a low temperature.

-

Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

-

Lyse the cells using methods such as bead beating or sonication to release intracellular metabolites.

-

Centrifuge to pellet cell debris.

-

-

Internal Standard Spiking:

-

To each metabolite extract, add a precise amount of this compound from a stock solution of known concentration. This will be used for the accurate quantification of L-Norvaline. For the quantification of other amino acids, a mixture of corresponding stable isotope-labeled internal standards should be used.

-

-

Sample Preparation for Mass Spectrometry:

-

Dry the supernatant containing the metabolites under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a solvent suitable for the chosen chromatography method (e.g., 50% acetonitrile in water).

-

LC-MS/MS Analysis for Metabolite Quantification

-

Chromatography:

-

Employ a suitable liquid chromatography (LC) method to separate the metabolites. Hydrophilic interaction liquid chromatography (HILIC) is often preferred for polar compounds like amino acids.

-

-

Mass Spectrometry:

-

Use a tandem mass spectrometer (MS/MS) for sensitive and specific detection of the metabolites.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to quantify specific metabolites and their corresponding internal standards.

-

Data Presentation and Interpretation

The following tables present hypothetical quantitative data that could be obtained from an experiment as described above, illustrating the potential effects of L-Norvaline on bacterial metabolism.

Table 1: Quantification of L-Norvaline Uptake in P. aeruginosa

| Treatment Group | Intracellular L-Norvaline (µM) (Mean ± SD) |

| Control (0 µM L-Norvaline) | Not Detected |

| 50 µM L-Norvaline | 12.5 ± 1.8 |

| 100 µM L-Norvaline | 28.3 ± 3.5 |

| 250 µM L-Norvaline | 65.1 ± 7.2 |

Data normalized using this compound as an internal standard.

Table 2: Effect of L-Norvaline on Arginine Pathway Metabolites in P. aeruginosa

| Treatment Group | L-Arginine (Relative Abundance) | L-Ornithine (Relative Abundance) | L-Citrulline (Relative Abundance) |

| Control (0 µM L-Norvaline) | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.06 |

| 100 µM L-Norvaline | 1.45 ± 0.12 | 0.62 ± 0.07 | 1.38 ± 0.11 |

Relative abundance calculated against the control group. Data normalized using appropriate stable isotope-labeled internal standards for each amino acid.

These hypothetical data illustrate that as the concentration of L-Norvaline in the medium increases, its intracellular concentration also rises. This is accompanied by an increase in intracellular L-arginine and L-citrulline, and a decrease in L-ornithine, which is consistent with the inhibition of arginase.

Logical Relationships and Signaling Consequences

The inhibition of arginase by L-Norvaline sets off a cascade of events that can impact bacterial survival and virulence. The increased availability of L-arginine can fuel the production of NO, which, while protective against some stresses, can also be a signal that modulates bacterial behavior, such as biofilm formation.

Conclusion

The study of L-Norvaline in bacterial metabolism presents a promising avenue for the development of novel antimicrobial strategies. Its ability to modulate the critical L-arginine metabolic node can have significant consequences for bacterial physiology. The use of stable isotope-labeled compounds like this compound is essential for obtaining the high-quality quantitative data needed to unravel these complex metabolic interactions. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute rigorous investigations into the effects of L-Norvaline and other metabolic modulators on bacteria.

References

- 1. Proteome-wide measurement of non-canonical bacterial mistranslation by quantitative mass spectrometry of protein modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Metabolic flux analysis of L-valine fermentation in Corynebacterium glutamicum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arginine Metabolism in Bacterial Pathogenesis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combination of L-Arginine and L-Norvaline protects against pulmonary fibrosis progression induced by bleomycin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual Role of Arginine Metabolism in Establishing Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Arginase Inhibition by L-Norvaline and Its Deuterated Analogue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginase, a critical enzyme in the urea cycle, catalyzes the hydrolysis of L-arginine to L-ornithine and urea. Its role extends beyond nitrogen disposal, significantly impacting nitric oxide (NO) production by competing with nitric oxide synthase (NOS) for their common substrate, L-arginine.[1][2][3] Consequently, arginase has emerged as a promising therapeutic target for a multitude of disorders characterized by endothelial dysfunction and aberrant inflammatory responses, including cardiovascular diseases, neurodegenerative conditions, and certain cancers.[1][2][4][5][6] L-norvaline, a non-proteinogenic amino acid and an isomer of valine, is a well-documented competitive inhibitor of arginase.[3][7][8][9] This technical guide provides an in-depth analysis of the arginase inhibition mechanism of L-norvaline. Due to a notable absence of published data on the deuterated form of L-norvaline, this document will first detail the established mechanism of L-norvaline and then present a theoretical framework on the potential kinetic isotope effects of its deuterated analogue on arginase inhibition. This guide also includes a compilation of experimental protocols for assessing arginase activity and summarizes key quantitative data for L-norvaline and other relevant inhibitors.

The Role of Arginase in Physiology and Disease

Arginase exists in two isoforms, Arginase I (cytosolic) and Arginase II (mitochondrial), which are distributed in various tissues and play distinct physiological roles.[4] The primary function of Arginase I in the liver is its participation in the urea cycle, converting excess nitrogen into urea for excretion.[6][10] In extrahepatic tissues, both isoforms regulate the bioavailability of L-arginine, thereby influencing a range of cellular processes.

The competition between arginase and NOS for L-arginine is a critical regulatory node in numerous signaling pathways.[3] By depleting the cellular pool of L-arginine, upregulated arginase activity can lead to reduced NO synthesis.[2][3] This reduction in NO, a potent vasodilator and signaling molecule, is implicated in endothelial dysfunction, a hallmark of many cardiovascular diseases.[1][2] Furthermore, the products of the arginase reaction, L-ornithine and urea, are precursors for the synthesis of polyamines and proline, which are essential for cell proliferation and collagen synthesis.[6] Dysregulation of arginase activity has been linked to hypertension, atherosclerosis, and Alzheimer's disease.[5][6]

Signaling Pathway: Arginase and Nitric Oxide Synthase Competition

The interplay between arginase and NOS is a pivotal point of regulation for vascular tone and cellular signaling. The following diagram illustrates this competitive relationship.

L-Norvaline: Mechanism of Arginase Inhibition

L-norvaline acts as a competitive inhibitor of arginase.[7] Its structural similarity to L-ornithine, a product of the arginase reaction, allows it to bind to the active site of the enzyme, thereby preventing the binding of the natural substrate, L-arginine.[11] The inhibition of arginase by L-norvaline leads to an increase in the intracellular concentration of L-arginine, which can then be utilized by NOS to produce NO.[8][9][12] This enhanced NO production can lead to vasodilation and other beneficial downstream effects.[7]

Quantitative Data on Arginase Inhibition

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). While specific values can vary depending on the experimental conditions (e.g., pH, substrate concentration, enzyme source), the following table summarizes reported values for L-norvaline and other notable arginase inhibitors.

| Inhibitor | Arginase Isoform | IC50 | Ki | Reference |

| L-Norvaline | Rat Liver (mixed) | 17.9 mM | - | [13] |

| Nω-hydroxy-L-arginine (L-NOHA) | Human Arginase I | - | 3.6 µM (Kd) | [1] |

| nor-Nω-hydroxy-L-arginine (nor-NOHA) | Human Arginase I | - | 517 nM (Kd) | [1] |

| 2(S)-amino-6-boronohexanoic acid (ABH) | Human Arginase II | - | 8.5 nM | [14] |

| S-(2-boronoethyl)-L-cysteine (BEC) | Human Arginase II | - | 0.31 µM (pH 7.5) | [15] |

Note: The IC50 value for L-norvaline from the cited study was determined for Entamoeba histolytica arginase and may differ for human arginases.

Deuterated L-Norvaline: A Theoretical Perspective

To date, there is a conspicuous absence of published research detailing the synthesis of deuterated L-norvaline for the specific purpose of studying its arginase inhibitory activity. Consequently, no experimental data is available to directly compare the potency (IC50, Ki) of deuterated L-norvaline with its non-deuterated counterpart. However, based on the principles of the kinetic isotope effect (KIE), we can theorize about the potential impact of deuteration.

The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In the context of enzyme inhibition, deuteration of an inhibitor could potentially influence its binding affinity and inhibitory mechanism.

Potential Effects of Deuteration on L-Norvaline Inhibition of Arginase:

-

Binding Affinity (Ki): The primary interaction of L-norvaline with the arginase active site is non-covalent. The substitution of hydrogen with deuterium is unlikely to significantly alter the electronic properties that govern these interactions (e.g., van der Waals forces, hydrogen bonding). Therefore, a substantial change in the binding affinity (Ki) is not anticipated.

-

Kinetic Isotope Effect: A significant KIE is typically observed when the cleavage of a bond to the isotopically labeled atom is the rate-determining step of the reaction. Since L-norvaline is a competitive inhibitor and does not undergo a chemical reaction catalyzed by arginase, a primary KIE is not expected.

-

Secondary Kinetic Isotope Effect: Secondary KIEs can occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. These effects are generally smaller than primary KIEs. It is conceivable that deuteration of L-norvaline could lead to subtle changes in vibrational modes of the molecule, which might slightly alter its conformation and, in turn, its interaction with the enzyme's active site. However, without experimental data, the magnitude and direction of such an effect remain purely speculative.

Experimental Protocols for Arginase Activity Assays

The activity of arginase is typically determined by measuring the rate of production of one of its products, urea or L-ornithine. Several methods are available, with colorimetric assays being the most common.

Workflow for a Typical Arginase Activity Assay

The following diagram outlines a generalized workflow for an in vitro arginase activity assay.

References

- 1. Inhibition of Human Arginase I by Substrate and Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. supplementengineer.com [supplementengineer.com]

- 4. researchgate.net [researchgate.net]

- 5. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymatic synthesis of alpha-deuterated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of highly deuterated amino acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Natural Occurrence of L-Norvaline Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-norvaline, a non-proteinogenic α-amino acid and an isomer of valine, has garnered significant attention in the scientific community for its therapeutic potential, primarily stemming from its role as an arginase inhibitor. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biosynthesis of L-norvaline and its isomers. It details the key biological signaling pathways modulated by L-norvaline, particularly its impact on nitric oxide (NO) bioavailability and related cellular signaling cascades. Furthermore, this guide presents detailed experimental protocols for the extraction, quantification, and functional analysis of norvaline, alongside a compilation of quantitative data on its natural abundance and inhibitory activity to support further research and drug development endeavors.

Discovery and Natural Occurrence

First identified in the early 20th century, L-norvaline (L-2-aminopentanoic acid) is a straight-chain amino acid not incorporated into proteins during ribosomal translation[1]. Its discovery was followed by the identification of its presence in various biological systems, challenging the initial perception of it being a purely synthetic compound.

Microbial Sources

L-norvaline has been identified as a natural product in several microorganisms. It is a known component of an antifungal peptide produced by the bacterium Bacillus subtilis[1][2]. It is also produced by other bacteria, including Escherichia coli and Serratia marcescens, often as a byproduct of the branched-chain amino acid biosynthesis pathway[3][4]. The accumulation of L-norvaline in E. coli can be induced by conditions such as oxygen limitation, which leads to an overflow of metabolic precursors[5].

Plant and Food Sources

The presence of norvaline has been reported in the plant kingdom, with DL-norvaline being identified in Arabidopsis thaliana[6]. While not abundant, L-norvaline is also found in some food sources, including meat, dairy products, grains, legumes, and nuts. However, comprehensive quantitative data on its concentration in these foods is limited.

Other Isomers

Beyond the L-enantiomer, other isomers of norvaline have been identified in nature.

-

D-Norvaline: The D-enantiomer, D-norvaline, has been less extensively studied in terms of its natural occurrence. However, D-amino acids are known to be present in various natural products from bacteria, algae, fungi, and marine organisms[7].

-

5-hydroxy-L-norvaline: This hydroxylated derivative of L-norvaline has been identified in the culture fluids of pyridoxine-starved Escherichia coli auxotrophs, representing a unique product of bacterial metabolism[8].

Biosynthesis of L-Norvaline Isomers

The primary route for L-norvaline biosynthesis in microorganisms is as a metabolic "spill-over" from the leucine biosynthesis pathway. The key enzyme, α-isopropylmalate synthase, which normally catalyzes the condensation of α-ketoisovalerate and acetyl-CoA, can also utilize α-ketobutyrate as a substrate. This promiscuity leads to the formation of α-ketovalerate, which is then transaminated to yield L-norvaline.

Caption: Simplified biosynthesis pathway of L-Norvaline.

Biological Activity and Signaling Pathways

The most well-characterized biological function of L-norvaline is its role as a competitive inhibitor of the enzyme arginase[9]. Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine, which is a substrate for nitric oxide synthase (NOS).

The Arginase-Nitric Oxide Pathway

Increased L-arginine levels enhance the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune regulation[1]. This mechanism underlies many of the observed physiological effects of L-norvaline.

Caption: L-Norvaline's inhibition of arginase enhances nitric oxide production.

PI3K/Akt and ERK/MAPK Signaling

Recent studies have indicated that L-norvaline can also modulate other key signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway. The activation of the PI3K/Akt pathway by L-valine, a structurally similar amino acid, has been shown to be essential for increased phagocytosis in macrophages[10]. While the precise mechanisms of L-norvaline's influence on these pathways are still under investigation, it is hypothesized that the effects may be linked to the increased NO production or to direct interactions with upstream regulators. L-norvaline has been shown to inhibit the p70 ribosomal S6 kinase 1 (S6K1), a downstream effector of the mTOR pathway, which is itself regulated by PI3K/Akt signaling[11].

Caption: Overview of signaling pathways potentially modulated by L-Norvaline.

Quantitative Data

A critical aspect of understanding the biological significance of L-norvaline is the availability of quantitative data on its natural occurrence and its inhibitory potency against its primary target, arginase.

| Source | Isomer | Concentration | Reference |

| Escherichia coli (anaerobic culture) | L-Norvaline | ~1 mM | [5] |

| Bacillus subtilis | L-Norvaline | Not Quantified | [1][2] |

| Arabidopsis thaliana | DL-Norvaline | Not Quantified | [6] |

| Aeromonas veronii | DL-Norvaline | Not Quantified | [6] |

| Meat, Dairy, Grains, Legumes, Nuts | L-Norvaline | Not Quantified | - |

Table 1: Natural Occurrence of Norvaline Isomers (Quantitative Data)

| Enzyme | Isomer | IC50 / Ki / Kd | Reference |

| Human Arginase I | L-Norvaline | IC50: Not specified, but inhibits | [11] |

| Human Arginase II | L-Norvaline | IC50: Not specified, but inhibits | [11] |

| Rat Liver Arginase | L-Norvaline | Ki = 0.5 ± 1 µM | [12] |

| Entamoeba histolytica Arginase | L-Norvaline | IC50 = 17.9 mM | [13] |

| Human Arginase I | nor-NOHA (analogue) | Kd = 517 nM (SPR), ~50 nM (ITC) | [14][15] |

Table 2: Inhibitory Activity of L-Norvaline and Analogues against Arginase

Experimental Protocols

Extraction of Free Amino Acids from Microbial Cells

This protocol is adapted for the extraction of free amino acids from bacterial cells for subsequent analysis by chromatography.

Materials:

-

Bacterial cell culture

-

Extraction solvent: 80% Methanol (pre-chilled to -20°C)

-

Centrifuge capable of reaching >10,000 x g at 4°C

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

Procedure:

-

Harvest bacterial cells from the culture broth by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Wash the cell pellet twice with an equal volume of sterile, ice-cold phosphate-buffered saline (PBS) to remove residual media components.

-

Resuspend the cell pellet in a known volume of pre-chilled 80% methanol. A ratio of 1 mL of solvent per 100 mg of wet cell weight is recommended.

-

Incubate the suspension at -20°C for at least 1 hour to precipitate proteins and macromolecules.

-

Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Carefully collect the supernatant containing the free amino acids.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

The filtered extract is now ready for derivatization (if required) and analysis by HPLC or LC-MS.

References

- 1. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Norvaline (HMDB0013716) [hmdb.ca]

- 3. Engineering of microbial cells for L-valine production: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uwaterloo.ca [uwaterloo.ca]

- 6. DL-norvaline | C5H11NO2 | CID 824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Occurrence of D-amino acids in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of leucine dehydrogenase Bcd from Bacillus subtilis for l-valine synthesis in Escherichia coli under microaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of S6K1 accounts partially for the anti-inflammatory effects of the arginase inhibitor L-norvaline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. coagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com [coagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com]

- 13. The mechanism of PI3Kα activation at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Human Arginase I by Substrate and Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for L-Norvaline-d5 as an Internal Standard in LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is the gold standard for achieving accuracy and precision. This document provides detailed application notes and protocols for the use of L-Norvaline-d5 as an internal standard for the quantification of L-norvaline in biological matrices. L-norvaline, a non-proteinogenic amino acid, is an inhibitor of the arginase enzyme and plays a significant role in the nitric oxide (NO) signaling pathway, making its accurate quantification crucial in various research and drug development contexts.

A deuterated internal standard like this compound is ideal because it shares nearly identical physicochemical properties with the analyte, L-norvaline. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for variations in sample preparation and instrument response. The mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.

Biological Context: L-Norvaline and the Arginase-Nitric Oxide Pathway

L-norvaline is recognized for its role in modulating the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. L-norvaline exerts its effect primarily by inhibiting the enzyme arginase, which competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for NOS, leading to enhanced NO production. This mechanism is of significant interest in studies related to cardiovascular diseases, neurodegenerative disorders, and sports nutrition.

Below is a diagram illustrating the signaling pathway.

Caption: L-Norvaline inhibits arginase, increasing L-arginine for NO synthesis.

Experimental Protocols

This section provides a detailed protocol for the quantification of L-norvaline in human plasma using this compound as an internal standard.

Materials and Reagents

-

L-Norvaline (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

-

96-well protein precipitation plates

Stock and Working Solutions

-

L-Norvaline Stock Solution (1 mg/mL): Accurately weigh and dissolve L-norvaline in methanol/water (50:50, v/v) to a final concentration of 1 mg/mL.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol/water (50:50, v/v) to a final concentration of 1 mg/mL.

-

L-Norvaline Working Solutions: Prepare a series of working solutions by serially diluting the L-Norvaline stock solution with methanol/water (50:50, v/v) to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation

The following workflow diagram illustrates the sample preparation procedure.

Caption: Workflow for plasma sample preparation.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| LC System | UPLC System |

| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient | 95% B to 40% B over 5 min, re-equilibrate for 2 min |

Mass Spectrometry Conditions:

The following Multiple Reaction Monitoring (MRM) transitions are suggested. It is crucial to optimize these parameters on the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |

| L-Norvaline | 118.1 | 72.1 | 100 | 15 | 30 |

| This compound | 123.1 | 77.1 | 100 | 15 | 30 |

Note: The product ion for amino acids in positive ion mode often corresponds to the neutral loss of the carboxyl group (HCOOH), which has a mass of 46 Da. The proposed product ions (m/z 72.1 for L-Norvaline and m/z 77.1 for this compound) reflect this characteristic fragmentation.

Method Validation Summary

A summary of typical validation parameters for a similar LC-MS/MS assay for amino acids is presented below. These values should be established during in-house method validation.

| Parameter | Typical Acceptance Criteria/Results |

| Linearity (r²) | > 0.99 |

| LLOQ | Signal-to-noise ratio > 10 |

| Intra-day Precision | < 15% RSD |

| Inter-day Precision | < 15% RSD |

| Accuracy | 85-115% of nominal concentration |

| Recovery | Consistent and reproducible |

| Matrix Effect | Within acceptable limits (typically < 15% variation) |

| Stability | Stable under various storage and processing conditions |

Data Presentation

The quantitative data from a validation study should be presented in clear, structured tables for easy comparison and interpretation.

Table 1: Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio |

| 1 | 1,520 | 150,000 | 0.0101 |

| 5 | 7,650 | 152,000 | 0.0503 |

| 10 | 15,300 | 151,000 | 0.1013 |

| 50 | 75,800 | 149,000 | 0.5087 |

| 100 | 151,000 | 150,500 | 1.0033 |

| 500 | 755,000 | 151,000 | 5.0000 |

Table 2: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 1 | 8.5 | 105.2 | 10.2 | 103.5 |

| Low QC | 3 | 6.2 | 98.7 | 7.8 | 99.1 |

| Mid QC | 75 | 4.5 | 101.3 | 5.9 | 100.8 |

| High QC | 400 | 3.8 | 99.5 | 4.7 | 101.2 |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of L-norvaline in biological matrices by LC-MS/MS. The detailed protocol and validation guidelines presented in these application notes serve as a comprehensive resource for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual representation to aid in understanding and execution.

Application Note: Quantitative Amino acid analysis using L-Norvaline-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative amino acid analysis is a critical tool in various scientific disciplines, from metabolic research and clinical diagnostics to quality control in the biopharmaceutical industry.[1] Accurate and precise measurement of amino acid concentrations is essential for understanding physiological and pathological states, monitoring cell culture media, and determining the composition of protein-based therapeutics.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for this purpose, offering high sensitivity and specificity.[3][4]

A key challenge in quantitative analysis is accounting for variability introduced during sample preparation and instrumental analysis.[5] The use of stable isotope-labeled internal standards is a widely accepted strategy to normalize for these variations, ensuring high accuracy and precision.[5][6] L-Norvaline-d5, a deuterated analog of the non-proteinogenic amino acid L-Norvaline, serves as an excellent internal standard for this application.[7] Its chemical properties are nearly identical to those of naturally occurring amino acids, allowing it to co-elute and experience similar ionization effects, while its mass difference enables distinct detection by the mass spectrometer.[5]

This application note provides a detailed protocol for the quantitative analysis of amino acids in biological samples using this compound as an internal standard, coupled with LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry